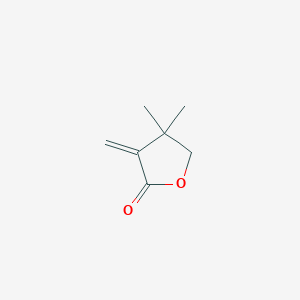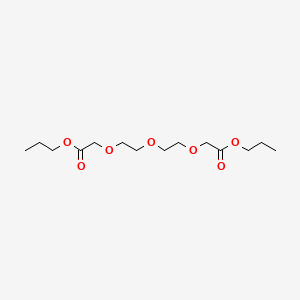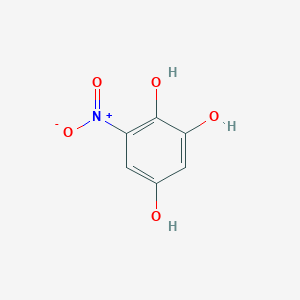
2(3H)-Furanone, dihydro-4,4-dimethyl-3-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, dihydro-4,4-dimethyl-3-methylene-, also known as 4,4-dimethyl-3-methylene-2(3H)-furanone, is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furanone ring with two methyl groups and a methylene group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, dihydro-4,4-dimethyl-3-methylene- can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the compound can be synthesized from 4,4-dimethyl-3-buten-2-one through an intramolecular aldol condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as Lewis acids or bases can be employed to facilitate the cyclization reaction. The reaction conditions typically include controlled temperatures and pressures to optimize the formation of the desired furanone.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydrofuran derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methylene group in the compound can participate in substitution reactions, where it is replaced by other functional groups. Halogenation reactions using halogens like chlorine or bromine are examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Oxidized furanone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furanone derivatives.
科学的研究の応用
2(3H)-Furanone, dihydro-4,4-dimethyl-3-methylene- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it a subject of study in the development of new antibiotics.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, leading to investigations into its therapeutic applications.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aroma profile.
作用機序
The biological activity of 2(3H)-Furanone, dihydro-4,4-dimethyl-3-methylene- is attributed to its ability to interact with various molecular targets. The compound can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential enzymatic processes. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways, such as the caspase cascade.
類似化合物との比較
2(5H)-Furanone, 5-methyl-: Another furanone derivative with a different substitution pattern.
2(3H)-Furanone, 4-methyl-: A simpler furanone with a single methyl group.
Comparison: Compared to other furanone derivatives, 2(3H)-Furanone, dihydro-4,4-dimethyl-3-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This compound’s unique structure and versatile reactivity make it a valuable subject of study in both academic and industrial research.
特性
CAS番号 |
135102-85-1 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC名 |
4,4-dimethyl-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C7H10O2/c1-5-6(8)9-4-7(5,2)3/h1,4H2,2-3H3 |
InChIキー |
AJMWOGKZJWZTOP-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=O)C1=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)

![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)
![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)


![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)

![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)


